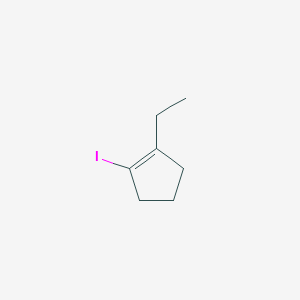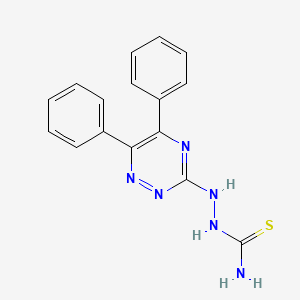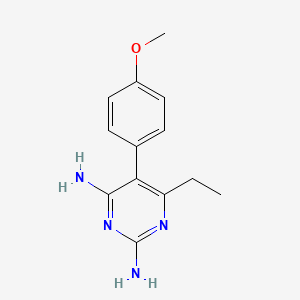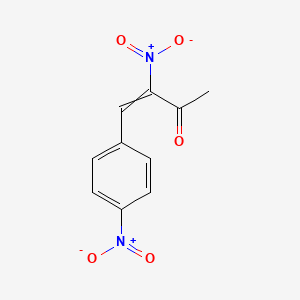
1-Ethyl-2-iodocyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-iodocyclopent-1-ene is an organic compound belonging to the class of cycloalkenes It features a five-membered cyclopentene ring with an ethyl group and an iodine atom attached to the first and second carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodocyclopent-1-ene can be synthesized through several methods. One common approach involves the iodination of 1-ethylcyclopentene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or chloroform. Another method involves the use of organometallic reagents, such as organolithium or Grignard reagents, to introduce the iodine atom into the cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: 1-Ethyl-2-iodocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylcyclopentene, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents like water or ethanol.
Oxidation: m-CPBA or OsO4 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-ethyl-2-substituted cyclopentene derivatives.
Oxidation: Formation of 1-ethyl-2-iodocyclopentene epoxides or diols.
Reduction: Formation of 1-ethylcyclopentene.
科学研究应用
1-Ethyl-2-iodocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of novel therapeutic agents, particularly in the field of cancer research and antiviral drug development.
Industry: Utilized in the production of specialty chemicals, including polymers, resins, and advanced materials.
作用机制
The mechanism of action of 1-ethyl-2-iodocyclopent-1-ene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In oxidation reactions, the compound can form reactive intermediates, such as epoxides, which can further react to yield a variety of products. The ethyl group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
1-Ethyl-2-iodocyclopent-1-ene can be compared with other similar compounds, such as:
1-Methyl-2-iodocyclopent-1-ene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size and different electronic effects of the methyl group.
1-Ethyl-2-bromocyclopent-1-ene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-Ethyl-2-chlorocyclopent-1-ene: Similar structure but with a chlorine atom instead of iodine. Chlorine is even less reactive than bromine, requiring more stringent conditions for substitution reactions.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical transformations.
属性
CAS 编号 |
112505-78-9 |
|---|---|
分子式 |
C7H11I |
分子量 |
222.07 g/mol |
IUPAC 名称 |
1-ethyl-2-iodocyclopentene |
InChI |
InChI=1S/C7H11I/c1-2-6-4-3-5-7(6)8/h2-5H2,1H3 |
InChI 键 |
WWZBPTVSWHRTGM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(CCC1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)




![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)

